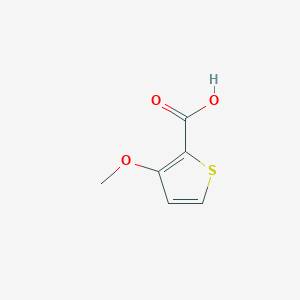
(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is a compound that can be considered a derivative of phenylpropionic acid with a trifluoromethyl group and an amino group. This structure places it within the category of β-amino acids, which are characterized by having the amino group at the β-position relative to the carboxyl group. Such compounds are of interest due to their potential biological activity and their use as building blocks in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related β-amino acids has been demonstrated in various studies. For instance, an asymmetric synthesis of (R)-3-amino-4,4,4-trifluorobutanoic acid was achieved through a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction, indicating that similar methodologies could potentially be applied to the synthesis of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid . This method has been shown to be practical for large-scale synthesis, which is beneficial for industrial applications.
Molecular Structure Analysis
The molecular structure of β-amino acids and their derivatives can be complex. For example, the crystal and molecular structures of a related compound, 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, were determined by X-ray analysis, revealing a rigid bent-rod-like conformation . This suggests that the molecular structure of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid could also exhibit unique conformational characteristics that might influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of β-amino acids can be explored through their involvement in various chemical reactions. For instance, α-Amino-α-trifluoromethyl-phenylacetonitrile has been studied as a reagent for the determination of enantiomeric purity of chiral acids, which implies that trifluoromethylated amino acids can participate in the formation of diastereomeric amides, a reaction that could be relevant for (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid as well .
Physical and Chemical Properties Analysis
The physical and chemical properties of β-amino acids can be inferred from computational studies, such as those using DFT to model the vibrational and electronic structure of unnatural amino acids like 3-Amino-3-(4-fluorophenyl)propionic acid . These studies provide insights into the intra- and intermolecular interactions, such as hydrogen bonding, that can affect the stability and properties of the compounds. The presence of the trifluoromethyl group in (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is likely to influence its physical properties, such as solubility and boiling point, as well as its chemical reactivity.
Aplicaciones Científicas De Investigación
1. Synthesis of Complex Molecules
A notable application involves the synthesis of 1,3-diketones from 3-(4-R-phenyl)propionic acids, utilizing self-acylation catalyzed by trifluoromethanesulfonic acid. This method efficiently produces polysubstituted pyrazoles, highlighting the potential of such compounds in complex molecule synthesis D. Kim et al., 2014.
2. Construction of Metal-Organic Frameworks (MOFs)
Research into MOFs has leveraged derivatives like 2-amino-3-(4-aminophenyl)-propionic acid to construct novel MOFs. These structures, due to the modified aromatic amino acids, show potential as Nonlinear Optical (NLO) materials due to their pure chiral coordination polymers Yu Xie et al., 2007.
3. Bioreduction Catalysts
Another application is in biocatalysis, where enzymes from Burkholderia cenocepacia have shown excellent anti-Prelog’s stereoselectivity in reducing specific ketones. This process is critical for synthesizing key chiral intermediates used in pharmaceuticals Songzhu Yu et al., 2018.
4. Characterization of Vibrational and Electronic Structures
Density Functional Theory (DFT) studies on related compounds, like 3-Amino-3-(4-fluorophenyl)propionic acid, have provided insights into vibrational and electronic structures, which are essential for understanding the interaction of these compounds at the molecular level L. Pallavi & J. Tonannavar, 2020.
5. Advanced Material Development
Fluorinated diamine monomers derived from trifluoromethyl compounds are used in synthesizing new fluorine-containing polyimides, which are notable for their excellent solubility, thermal stability, and mechanical properties. Such materials have applications in aerospace, electronics, and coatings D. Yin et al., 2005.
Direcciones Futuras
Propiedades
IUPAC Name |
(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDRZHVLIRZFQO-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363265 |
Source


|
| Record name | (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid | |
CAS RN |
774178-39-1 |
Source


|
| Record name | (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)
![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)


![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)
![ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300614.png)
![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300615.png)



![4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1300634.png)
![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1300637.png)